molecular formula C21H14ClN3O4 B11678406 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide

Cat. No.: B11678406
M. Wt: 407.8 g/mol
InChI Key: ILXYWTCQOTXZLJ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction . The reaction conditions often involve refluxing in solvents like ethanol or dioxane to achieve high yields and purity.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in microbial growth and cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide stands out due to its unique combination of a benzoxazole ring with a benzamide structure, along with the presence of chloro and nitro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chloro-3-nitrobenzamide

InChI

InChI=1S/C21H14ClN3O4/c1-12-6-7-14(21-24-16-4-2-3-5-19(16)29-21)10-17(12)23-20(26)13-8-9-15(22)18(11-13)25(27)28/h2-11H,1H3,(H,23,26)

InChI Key

ILXYWTCQOTXZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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